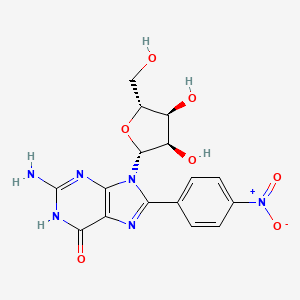
Guanosine, 8-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-nitrophenyl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include purine derivatives and nitrophenyl compounds. The reaction conditions may involve:
Step 1: Protection of hydroxyl groups in the sugar moiety.
Step 2: Formation of the glycosidic bond between the purine base and the sugar.
Step 3: Introduction of the nitrophenyl group through nitration reactions.
Step 4: Deprotection of the hydroxyl groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur at the purine ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, purine derivatives are often studied for their roles in cellular processes, including DNA and RNA synthesis.
Medicine
Medicinally, compounds like this are investigated for their potential as antiviral, anticancer, or antimicrobial agents.
Industry
In industry, such compounds may be used in the synthesis of pharmaceuticals or as intermediates in the production of other chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleic acid metabolism, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside.
Guanosine: Another purine nucleoside with similar structural features.
8-Nitroguanine: A nitro-substituted purine derivative.
Uniqueness
The unique combination of the nitrophenyl group and the specific stereochemistry of the sugar moiety distinguishes this compound from other purine derivatives, potentially leading to unique biological activities or chemical properties.
Propriétés
Numéro CAS |
79953-07-4 |
|---|---|
Formule moléculaire |
C16H16N6O7 |
Poids moléculaire |
404.33 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-nitrophenyl)-1H-purin-6-one |
InChI |
InChI=1S/C16H16N6O7/c17-16-19-13-9(14(26)20-16)18-12(6-1-3-7(4-2-6)22(27)28)21(13)15-11(25)10(24)8(5-23)29-15/h1-4,8,10-11,15,23-25H,5H2,(H3,17,19,20,26)/t8-,10-,11-,15-/m1/s1 |
Clé InChI |
ZGKDVLSYXKPWHQ-ORXWAGORSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



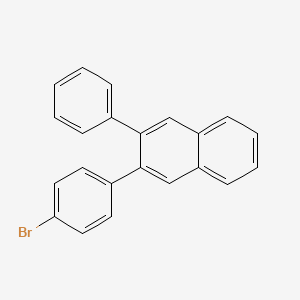
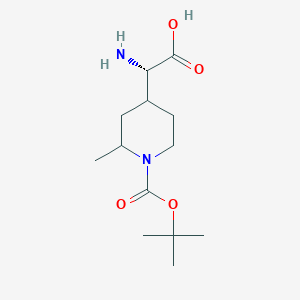
![[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 4-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylamino]-4-oxobutanoate](/img/structure/B12931007.png)
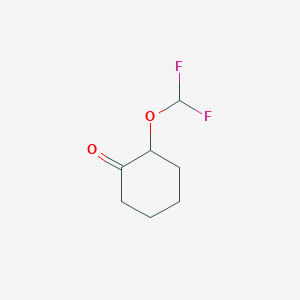
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)


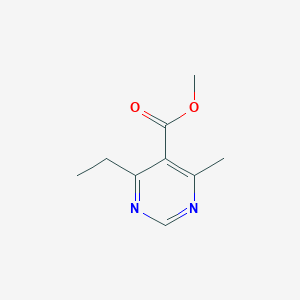
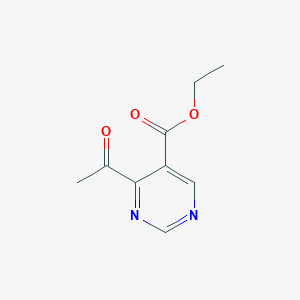
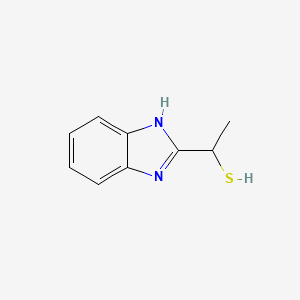
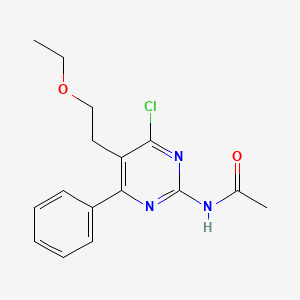
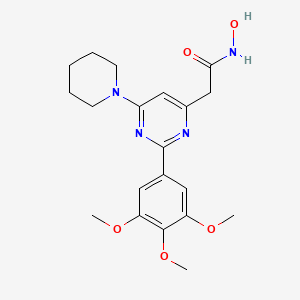
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
